(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. Compounds with phenolic substitution demonstrated greater antioxidant activity. The anti-inflammatory activity was measured using the carrageenan-induced rat paw edema model, showing a significant reduction in edema, comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).
Anti-Rheumatic Potential
The compound and its metal complexes (Co(II), Cu(II), and Zn(II)) have shown significant antioxidant, analgesic, and anti-rheumatic effects. This was particularly observed in the in vivo collagen-adjuvant arthritis model in rats, indicating its potential as an anti-rheumatic agent (Sherif & Hosny, 2014).
Synthetic Process Improvement
A study focused on improving the synthesis of related compounds showed an optimized procedure resulting in high yield and purity, indicating potential for efficient large-scale production (Yan-ping, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-4-27-19(24)16-11(2)12(3)28-18(16)21-17(23)14(10-20)8-13-6-5-7-15(9-13)22(25)26/h5-9H,4H2,1-3H3,(H,21,23)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHWKQNFQGHLB-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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